(2S,4R)-rel-tert-butyl4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-rel-tert-butyl4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group. This unique configuration is believed to enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈F₃N₁O₃ |
Molecular Weight | 291.29 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have demonstrated that compounds similar to (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines:
- IC50 Values : Compounds related to this structure have exhibited IC50 values ranging from sub-micromolar to low micromolar concentrations against several cancer types, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.48 |
Compound B | HCT-116 | 0.78 |
Compound C | MEL-8 | 0.19 |
These findings suggest that the trifluoromethyl substitution may play a crucial role in enhancing cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for compounds like (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves interaction with specific receptors and enzymes associated with cancer progression. In particular, studies indicate that these compounds can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic factors such as caspase-3 and p53 .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. The presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance biological potency significantly. Conversely, modifications that introduce electron-donating groups often result in decreased activity .
Key Findings from SAR Studies:
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
- Hydroxyl Substitution : Contributes to increased solubility and potential hydrogen bonding interactions with biological targets.
- Piperidine Ring Modifications : Alterations in the piperidine moiety can lead to varying degrees of receptor selectivity and biological efficacy.
Case Studies
Several case studies highlight the effectiveness of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate in preclinical models:
- Study on MCF-7 Cells :
- In Vivo Studies :
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRUQBINDHTFN-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.